

# Comparative Pharmacokinetics of 19-Norandrostenedione: Oral vs. Subcutaneous Administration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **19-Norandrostenedione**

Cat. No.: **B190405**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of **19-Norandrostenedione** (also known as Bolandione or Estr-4-ene-3,17-dione) when administered via oral and subcutaneous routes. The information is compiled from available scientific literature to aid in preclinical research and drug development.

**Disclaimer:** **19-Norandrostenedione** is a prohibited substance in competitive sports and is classified as a controlled substance in many countries. This information is for research purposes only.

## Executive Summary

Direct comparative quantitative pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for oral versus subcutaneous administration of **19-Norandrostenedione** in a single study is not readily available in the public domain. However, a key study in a rat model by Parr et al. (2009) provides significant qualitative insights into the differing outcomes of these two administration routes. Subcutaneous administration of **19-Norandrostenedione** has been shown to exert a selective anabolic effect on skeletal muscle with weak androgenic properties. In stark contrast, oral administration, even at higher doses, proved ineffective at stimulating muscle growth and was associated with adverse effects such as weight loss, suggesting poor bioavailability and/or a distinct metabolic fate.

## I. Comparative Efficacy and Metabolism

While specific pharmacokinetic parameters are not available for a direct quantitative comparison, the study by Parr et al. (2009) in orchiectomized rats provides a clear qualitative comparison of the biological effects, which are intrinsically linked to the pharmacokinetics of **19-Norandrostenedione**.

| Feature                                                   | Oral Administration                                                                                                                   | Subcutaneous Administration                                                                                                          |
|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Anabolic Activity (Muscle Growth)                         | Ineffective at stimulating the growth of the levator ani muscle at doses of 0.1, 1, and 10 mg/kg body weight/day. <a href="#">[1]</a> | Demonstrated stimulation of skeletal muscle growth at a dose of 1 mg/kg body weight/day. <a href="#">[1]</a>                         |
| Androgenic Activity (Prostate and Seminal Vesicle Growth) | No stimulation of the prostate or seminal vesicles was observed. <a href="#">[1]</a>                                                  | Exhibited only weak androgenic effects. <a href="#">[1]</a>                                                                          |
| Side Effects                                              | Resulted in a dose-dependent decrease in body weight. <a href="#">[1]</a>                                                             | Not associated with a decrease in body weight. <a href="#">[1]</a>                                                                   |
| Metabolite Detection                                      | Free and glucuronidated forms of 19-Norandrostenedione and its metabolite, nandrolone, were detectable in serum. <a href="#">[1]</a>  | Free and glucuronidated forms of 19-Norandrostenedione and its metabolite, nandrolone, were detectable in serum. <a href="#">[1]</a> |
| Conversion to Nandrolone                                  | Converted to nandrolone in amounts comparable to subcutaneous administration. <a href="#">[1]</a>                                     | Converted to nandrolone in amounts comparable to oral administration. <a href="#">[1]</a>                                            |

## II. Experimental Protocols

The following methodologies are based on the experimental design described by Parr et al. (2009) for the comparative study of **19-Norandrostenedione** in rats.

### Animal Model

- Species: Rat (e.g., Wistar)
- Sex: Male
- Condition: Orchietomized (castrated) to remove the influence of endogenous androgens.

## Drug Administration

- Oral Administration:
  - Vehicle: The vehicle for oral administration was not specified in the abstract but is typically an oil (e.g., sesame oil) or an aqueous suspension.
  - Dosing: Doses of 0.1, 1, and 10 mg/kg of body weight were administered daily via oral gavage.[\[1\]](#)
- Subcutaneous Administration:
  - Vehicle: The vehicle for subcutaneous administration was not specified in the abstract but is commonly an oil-based solution for steroid hormones to allow for slower release.
  - Dosing: A dose of 1 mg/kg of body weight was administered daily via subcutaneous injection.[\[1\]](#)

## Sample Collection and Analysis

- Sample Matrix: Serum
- Analytes: **19-Norandrostenedione** (NOR) and its metabolite nandrolone (NT).
- Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was used to determine the serum concentrations of free and glucuronidated forms of NOR and NT.[\[1\]](#)

## Efficacy Assessment

- Anabolic Activity: The wet weight of the levator ani muscle was measured as a marker for anabolic effects.[\[1\]](#)

- Androgenic Activity: The wet weights of the seminal vesicle and prostate were measured as markers for androgenic effects.[1]
- Side Effects: Heart and liver wet weights were examined, and changes in body weight were monitored.[1]

### III. Visualizations

#### Metabolic Pathway of 19-Norandrostenedione



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of **19-Norandrostenedione** to its active metabolite and excretory products.

#### Experimental Workflow for Comparative Pharmacokinetic Study

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a comparative pharmacokinetic and efficacy study in a rat model.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Pharmacokinetics of 19-Norandrostenedione: Oral vs. Subcutaneous Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190405#comparative-pharmacokinetics-of-oral-versus-subcutaneous-19-norandrostenedione]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)